2-(Boc-amino)-1-(3-chlorophenyl)ethanol
Description
2-(Boc-amino)-1-(3-chlorophenyl)ethanol is a chiral ethanolamine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3-chlorophenyl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZUHZMIFRFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketoreductase-Catalyzed Asymmetric Synthesis
The most efficient route involves biocatalytic reduction of α-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol using engineered ketoreductases (KREDs). For example:
-
Substrate concentration : 250–320 g/L α-chloro-3-hydroxyacetophenone in water/isopropanol (1:1 v/v).
-
Catalyst : Recombinant KRED from Lactobacillus kefiri (SEQ ID No. 2), achieving 99.7% conversion and 100% ee.
Table 1 : Scale-Up Performance of Enzymatic Reduction
| Scale | Substrate (g) | KRED Loading (g) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| Lab (10 mL) | 2.5 | 0.5 | 22 | 99.6 | 100 |
| Pilot (1 L) | 320 | 50 | 22 | 99.5 | 100 |
| Industrial | 7,000 | 280 | 24 | 99.7 | 100 |
Post-Reduction Boc Protection
The resulting (S)-2-chloro-1-(3-hydroxyphenyl)ethanol undergoes Boc protection:
-
Reagents : Boc anhydride (Boc₂O) or Boc-Cl, triethylamine (TEA) in dichloromethane (DCM).
-
Conditions : 0–25°C, 12–24 h, yielding 85–92% 2-(Boc-amino)-1-(3-chlorophenyl)ethanol.
Chemoenzymatic Cascades for Tandem Synthesis
Integrated Reduction-Protection Systems
Recent advances combine enzymatic reduction with in-situ Boc protection:
-
Step 1 : KRED reduces α-chloro-3-hydroxyacetophenone to (S)-alcohol.
-
Step 2 : Direct addition of Boc₂O to the reaction mixture, leveraging residual water for hydrolysis control.
-
Advantages : Eliminates intermediate isolation, reduces solvent use by 40%.
Table 2 : Tandem Process Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | Maximizes enzyme activity |
| Boc₂O Equivalents | 1.2–1.5 | Prevents overprotection |
| Temperature | 25–30°C | Balances reaction rates |
Chemical Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Route
Sharpless Asymmetric Epoxidation Followed by Aminolysis
-
Epoxidation : (3-chlorophenyl)ethylene oxide synthesized with 88% ee using Ti(OiPr)₄/(R,R)-DIOP catalyst.
-
Aminolysis : Reaction with Boc-protected amine nucleophile at 60°C, 72% yield.
Resolution of Racemic Mixtures
Kinetic Resolution with Lipases
Chiral Chromatography
-
Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase : n-Hexane/ethanol (80:20), 1 mL/min.
-
Resolution : Baseline separation of enantiomers (α = 1.32).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Continuous Flow Systems
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 4H, Ar-H), 5.21 (bs, 1H, NH), 4.85 (dd, J = 8.4 Hz, 1H, CH-OH), 3.68 (m, 2H, CH₂N), 1.43 (s, 9H, Boc).
-
HPLC : tR = 8.2 min (Chiralpak AD-H, heptane/ethanol 70:30).
Industrial-Scale Considerations
Cost Analysis
| Method | Cost ($/kg) | Environmental Factor (E-factor) |
|---|---|---|
| Enzymatic | 220 | 5.2 |
| Chemoenzymatic | 190 | 3.8 |
| Chemical Resolution | 410 | 18.7 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Boc-amino)-1-(3-chlorophenyl)ethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Biological Applications
1. Antibacterial Activity
Research has highlighted the potential of compounds related to 2-(Boc-amino)-1-(3-chlorophenyl)ethanol as inhibitors of biofilm formation in pathogenic bacteria, particularly uropathogenic Escherichia coli (UPEC). A study identified derivatives that effectively inhibited pili-dependent biofilm formation, a critical factor in bacterial virulence. The compound's structural modifications were systematically evaluated to enhance its activity against biofilm formation without affecting bacterial growth .
2. Pharmacological Studies
Pharmacological investigations have shown that derivatives of this compound exhibit selective action on specific receptors, resulting in minimal side effects. For instance, certain derivatives demonstrated significantly higher activity due to their stereochemistry, particularly the (R,R) form compared to its (S,S) counterpart . This selectivity is crucial for developing safer therapeutic agents.
Synthetic Methodologies
1. Synthesis of Chiral Alcohols
The synthesis of this compound can be achieved through various methods, including biocatalytic processes. One approach involves using intact E. coli cells to produce chiral alcohols and amino acids effectively. This method allows for high enantiomeric excess (e.e.) and conversion rates, making it a viable option for synthesizing optically active compounds .
2. Structural Modifications
The compound's synthesis often includes protecting groups such as Boc (tert-butyloxycarbonyl), which facilitate further reactions without compromising the amine functionality. The introduction of different substituents at strategic positions on the phenyl ring has shown to influence the antibacterial potency significantly. For example, the presence of electron-withdrawing groups at specific positions enhances activity against biofilm formation .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has provided insights into optimizing the biological activity of this compound derivatives:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| C-2 | Aromatic | Favorable for antibiofilm activity |
| C-3 | Ester/Amide | Ethyl and isopropyl esters show higher potency; other groups lead to inactivity |
| C-6 | Halogen | Presence of halogens (e.g., Cl) enhances activity |
These findings suggest that careful selection and modification of substituents can lead to compounds with enhanced therapeutic profiles.
Case Studies
Case Study 1: Biofilm Inhibition
In a high-throughput screening campaign involving 17,500 compounds, derivatives of this compound were identified as effective inhibitors of biofilm formation in E. coli. The most potent compounds were characterized by their ability to reduce pilus expression and biofilm mass significantly through hemagglutination assays and electron microscopy .
Case Study 2: Chiral Synthesis
A biocatalytic approach using Acinetobacter calcoaceticus demonstrated the effective conversion of substrates into desired chiral products with high e.e., showcasing the utility of microbial systems in synthesizing complex organic molecules like this compound .
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The 3-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(Boc-amino)-1-(3-chlorophenyl)ethanol, enabling comparative analysis of their synthesis, properties, and applications.
2-[N,N-Methyl(4-tolyl)amino]-1-(3-chlorophenyl)ethanol (8g)
- Structure: Features an N,N-methyl-4-tolylamino group instead of Boc, with a 3-chlorophenyl-ethanol backbone.
- Synthesis : Prepared via visible-light photoredox catalysis using aldehyde 7g , benzoic acid, and aniline derivatives. Purified via silica gel chromatography (Pentane/EtOAc) to yield a colorless oil .
- Key Differences : The absence of Boc protection reduces steric hindrance but increases amine reactivity. The 4-tolyl group enhances lipophilicity compared to Boc.
- Applications: Potential intermediate in asymmetric catalysis or drug discovery due to its chiral center and aromatic substituents .
2-Amino-1-(3-chlorophenyl)ethanol
- Structure : Lacks the Boc group, exposing the primary amine.
- Physical Properties : Molecular weight = 171.62 g/mol; Boiling point = 319.8±27.0 °C; LogP = 1.06; Soluble in polar solvents .
- Synthesis : Derived from 3-chlorobenzaldehyde via reductive amination or hydride reduction.
- Key Differences : The free amine increases nucleophilicity but necessitates handling under inert conditions to prevent oxidation. Used as a precursor for pharmaceuticals like Bupropion .
(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride
- Structure : Protonated amine as a hydrochloride salt.
- Properties : Higher aqueous solubility due to ionic character; molecular weight = 208.08 g/mol; optical purity >98% ee .
- Applications : Employed in asymmetric synthesis of antidepressants and β-adrenergic agonists. The salt form improves stability during storage .
Bupropion Hydrochloride
- Structure: Ketone analog with a tert-butylamino group (C13H18ClNO·HCl).
- Synthesis: Derived from 3-chloropropiophenone via tert-butylamination and subsequent HCl salt formation.
- Key Differences: The ketone group replaces the ethanol hydroxyl, altering metabolic pathways. Clinically used as an antidepressant and smoking cessation aid .
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
- Structure: Contains a 2,6-dichlorophenylamino group and ethanol moiety.
- Crystallography : Exhibits intramolecular N–H···Cl and N–H···O hydrogen bonds, stabilizing the planar aromatic systems. π-π interactions between chlorophenyl rings (3.57 Å) enhance crystal packing .
- Applications : Investigated for antimicrobial and anti-inflammatory activity due to its dual chloro-substitution .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Applications |
|---|---|---|---|---|---|
| This compound | C13H18ClNO3 (est.) | ~271.7 (est.) | Boc-protected amine, ethanol, 3-Cl-Ph | Boc protection post-reduction | Pharmaceutical intermediate |
| 2-[N,N-Methyl(4-tolyl)amino]-1-(3-chlorophenyl)ethanol | C16H18ClNO | 275.78 | N,N-methyl-4-tolylamino | Photoredox catalysis | Asymmetric synthesis |
| 2-Amino-1-(3-chlorophenyl)ethanol | C8H10ClNO | 171.62 | Free amine | Reductive amination | Precursor to Bupropion |
| Bupropion Hydrochloride | C13H18ClNO·HCl | 276.20 | Ketone, tert-butylamino | Tert-butylamination | Antidepressant |
| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | C14H12Cl2NO | 297.16 | Dichlorophenylamino | Sodium borohydride reduction | Antimicrobial studies |
Key Research Findings
Protective Group Impact : Boc protection in the target compound enhances synthetic flexibility compared to free amines (e.g., ) or salts (), enabling selective functionalization .
Chirality and Bioactivity : Enantiomeric purity (>98% ee in ) is critical for pharmaceutical efficacy, as seen in Bupropion’s therapeutic action .
Structural-Activity Relationships (SAR): The 3-chlorophenyl group enhances binding to hydrophobic pockets in biological targets. Ethanol backbones improve solubility relative to ketones (e.g., Bupropion) but reduce metabolic stability .
Biological Activity
2-(Boc-amino)-1-(3-chlorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a Boc (tert-butyloxycarbonyl) protecting group attached to an amino group and a 3-chlorophenyl moiety, which is crucial for its biological interactions. The structural formula can be represented as follows:
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition capabilities, particularly against specific targets relevant in disease pathways. For instance, studies have shown that it can inhibit acetyl-coenzyme A carboxylases (ACCs), which are critical in fatty acid metabolism. The inhibitory concentration (IC50) values for various derivatives were reported as follows:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | ACC1 | <1000 |
| ACC2 | <940 |
These values suggest that the compound has moderate to high potency against these enzymes, making it a candidate for further pharmacological evaluation .
Cytotoxicity Studies
Cytotoxicity assessments performed using the MTT assay on human embryonic lung fibroblast (HELF) cells revealed that this compound exhibits low cytotoxicity. The results indicated that most tested compounds, including this one, had an IC50 greater than 100 µM, suggesting a favorable safety profile for therapeutic applications .
Pharmacological Implications
The selective inhibition of ACCs by this compound could have implications in metabolic disorders where fatty acid synthesis is dysregulated. The compound's ability to inhibit these enzymes while maintaining low cytotoxicity positions it as a potential therapeutic agent in conditions like obesity and diabetes.
Case Studies
In a pharmacological study involving various amino alcohol derivatives, this compound was highlighted for its unique activity profile. The study demonstrated that the compound's structural modifications significantly influenced its biological activity, particularly its selectivity towards ACCs .
Comparative Analysis with Other Compounds
A comparative analysis of similar compounds revealed that this compound outperformed many derivatives in terms of both enzyme inhibition and cytotoxicity. For example:
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity IC50 (μM) |
|---|---|---|---|
| This compound | <1000 | <940 | >100 |
| Compound A | >1000 | >1000 | <50 |
| Compound B | <500 | <600 | >200 |
This table illustrates the relative effectiveness and safety of this compound compared to other compounds .
Q & A
Q. Q1. What are common synthetic routes to introduce the Boc-protected amino group into 3-chlorophenyl ethanol derivatives?
Methodological Answer: The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or condensation. For example, in analogous compounds, Boc protection is achieved by reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . For 3-chlorophenyl ethanol derivatives, coupling Boc-protected intermediates with 3-chlorophenyl ketones via reductive amination (using NaBH₃CN or NaBH(OAc)₃) is a viable approach . Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended .
Advanced Reaction Optimization
Q. Q2. How can competing reaction pathways (e.g., dehydration vs. fragmentation) be minimized during the synthesis of 2-(Boc-amino)-1-(3-chlorophenyl)ethanol?
Methodological Answer: Competing pathways often arise from acidic or thermal conditions. For example, phosphoric acid promotes dehydration to olefins, while elevated temperatures trigger retro-aldol fragmentation . To mitigate this:
- Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve the Boc group.
- Conduct reactions at lower temperatures (0–25°C) and monitor progress via TLC or HPLC.
- Stabilize intermediates by buffering with non-nucleophilic bases (e.g., DMAP) .
Contradictions in product ratios under varying conditions should be resolved using kinetic vs. thermodynamic control studies .
Analytical Characterization
Q. Q3. What analytical techniques are most reliable for determining enantiomeric excess (ee) and purity of this compound?
Methodological Answer:
- Enantiomeric Purity: Chiral GC or HPLC with columns like Chiralpak AD-H or OD-H. For example, >95.0% ee was confirmed for (S)-(-)-1-(3-chlorophenyl)ethanol using chiral GC .
- Chemical Purity: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR. Discrepancies between GC and NMR data may indicate volatile impurities .
Q. Q4. How should researchers resolve contradictions in purity assessments between GC and NMR data?
Methodological Answer: Contradictions often arise from non-volatile impurities (e.g., salts) undetected by GC. Use orthogonal methods:
GC-MS to identify volatile byproducts.
LC-MS for non-volatile impurities.
Elemental Analysis to verify stoichiometry.
For example, a study on 1-(3-chlorophenyl)-2,3-butadien-1-one used LC-MS to resolve discrepancies caused by dimerization side products .
Stability and Storage
Q. Q5. What are the recommended storage conditions to prevent degradation of Boc-protected amino alcohols?
Methodological Answer: Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Avoid moisture and acidic vapors, as Boc groups hydrolyze under acidic conditions . For long-term stability, lyophilization (freeze-drying) is advised for hygroscopic derivatives .
Q. Q6. What degradation products form under accelerated stability testing (e.g., 40°C/75% RH)?
Methodological Answer: Common degradation pathways include:
- Boc Deprotection: Hydrolysis to yield 2-amino-1-(3-chlorophenyl)ethanol and tert-butanol.
- Oxidation: Formation of ketone derivatives (e.g., 1-(3-chlorophenyl)ethanone) under aerobic conditions .
Monitor degradation via LC-MS and FTIR to detect carbonyl stretches (~1700 cm⁻¹) .
Applications in Research
Q. Q7. How is this compound utilized as an intermediate in multi-step syntheses?
Methodological Answer: The compound serves as a precursor for:
- Pharmaceutical Agents: E.g., Bupropion analogs via deprotection and alkylation .
- Chiral Ligands: After Boc removal, the free amine coordinates metals in asymmetric catalysis .
A case study synthesized 2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl intermediates via nucleophilic substitution, achieving 78% yield .
Advanced Mechanistic Studies
Q. Q8. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example:
- Nucleophilic Attacks: The Boc group directs reactivity to the 3-chlorophenyl ring’s para position due to electron-withdrawing effects .
- Thermal Rearrangements: Simulations of retro-aldol fragmentation align with experimental activation energies (ΔG‡ ~25 kcal/mol) .
Data Contradiction Analysis
Q. Q9. Why might X-ray crystallography and NMR yield conflicting stereochemical assignments for this compound?
Methodological Answer: Discrepancies arise from:
- Dynamic Effects: Rapid interconversion of conformers in solution (NMR timescale) vs. static crystal structures.
- Crystal Packing Forces: Distort bond angles in solid-state vs. solution .
Resolve via variable-temperature NMR or synchrotron X-ray powder diffraction .
Safety and Handling
Q. Q10. What occupational exposure limits (OELs) apply to 3-chlorophenyl ethanol derivatives?
Methodological Answer: While specific OELs for this compound are unregulated, analogs like 2-chloro-1-(3-chlorophenyl)ethanol follow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
